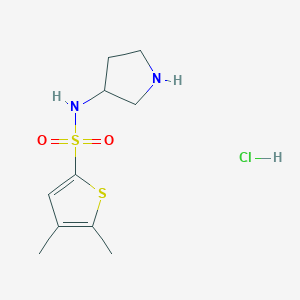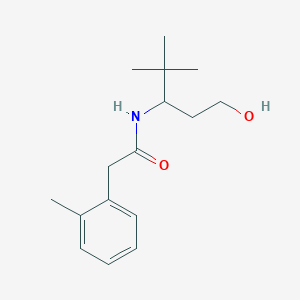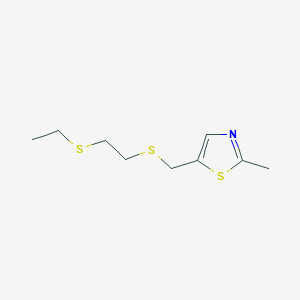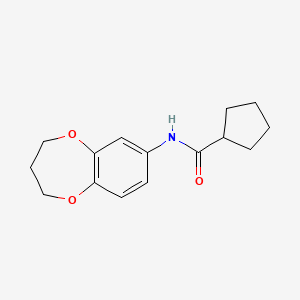![molecular formula C12H18O2S B7635933 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, also known as ESE-15, is a synthetic compound that has been studied for its potential anti-cancer properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to inhibit the activity of several enzymes, including AKT and ERK, which are involved in cell signaling and proliferation. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has also been found to induce the expression of several genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has also been found to reduce the expression of several proteins that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its specificity for cancer cells. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to be selective for cancer cells, with little to no effect on normal cells. This makes it a promising candidate for further research and potential clinical use. However, one limitation of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its solubility. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not very soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. One area of focus is the development of more effective delivery methods for 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, such as nanoparticles or liposomes. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. Additionally, further studies are needed to determine the optimal dosing and administration of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol for maximum efficacy. Overall, 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol shows great promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol involves several steps, including the reaction of 2-bromoethanol with 4-hydroxyphenylacetic acid to form a bromoether intermediate. This intermediate is then reacted with 2-ethylthioethanol to produce 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been optimized to produce high yields and purity, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol can inhibit tumor growth and metastasis in animal models. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
1-[3-(2-ethylsulfanylethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-3-15-8-7-14-12-6-4-5-11(9-12)10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURUSCBDFSOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)



![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)